3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an aminomethyl group, an indene moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors
Cyclization to Form Oxadiazole Ring: The initial step involves the cyclization of a precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Attachment of Indene Moiety: The indene moiety can be introduced through a Friedel-Crafts alkylation reaction, where an indene derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures or reduce the aminomethyl group to a primary amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield primary amines or other reduced forms.
Scientific Research Applications
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity on specific biological targets such as receptors or enzymes.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various chemical entities.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-methanamine: This compound shares the indene moiety and aminomethyl group but lacks the oxadiazole ring.
1,2,4-oxadiazole-5-carboxamide: This compound contains the oxadiazole ring and carboxamide group but lacks the aminomethyl and indene moieties.
Uniqueness
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-7-11-16-13(19-17-11)12(18)15-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7,14H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGLWPGKMFROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=NC(=NO3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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